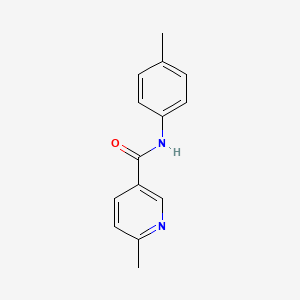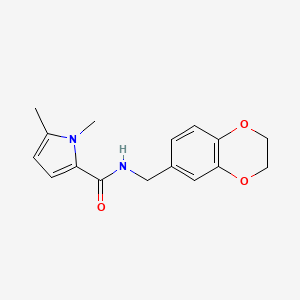
(E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one, also known as MPTP, is a synthetic compound that has been used in scientific research for its ability to selectively damage dopaminergic neurons in the brain. This compound has been used to create animal models of Parkinson's disease, a neurodegenerative disorder that affects the dopaminergic system.
作用机制
(E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one is metabolized in the brain to its active form, MPP+, which is taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits mitochondrial complex I, leading to a loss of ATP production and ultimately cell death. This selective toxicity to dopaminergic neurons is thought to be due to the high expression of the dopamine transporter in these cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one are well-studied and include a loss of dopaminergic neurons in the substantia nigra, a decrease in dopamine levels in the striatum, and the development of Parkinson's-like symptoms in animals. These symptoms include tremors, rigidity, and bradykinesia. (E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one has also been shown to cause oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
The advantages of using (E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one in lab experiments include its ability to selectively damage dopaminergic neurons and create animal models of Parkinson's disease. This has allowed researchers to study the mechanisms underlying the disorder and develop new treatments. However, there are also limitations to using (E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one, including its toxicity to humans and the fact that it does not accurately replicate all aspects of Parkinson's disease.
未来方向
For research involving (E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one include the development of new treatments for Parkinson's disease, the use of (E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one to study the mechanisms underlying other neurodegenerative disorders, and the exploration of alternative animal models of Parkinson's disease that more accurately replicate the disorder in humans. Additionally, researchers may investigate the potential use of (E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one as a tool for studying the role of dopamine in other physiological processes.
合成方法
(E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one can be synthesized using a multi-step process involving the reaction of 4-methylpiperidine with 1,3,5-trimethylpyrazole-4-carboxylic acid, followed by the addition of acetic anhydride and sodium acetate. The resulting product is (E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one, which can be purified using chromatography techniques.
科学研究应用
(E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one has been widely used in scientific research to create animal models of Parkinson's disease. The compound is able to selectively damage dopaminergic neurons in the brain, leading to a loss of dopamine and the development of Parkinson's-like symptoms in animals. This has allowed researchers to study the mechanisms underlying Parkinson's disease and develop new treatments for the disorder.
属性
IUPAC Name |
(E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-11-7-9-18(10-8-11)15(19)6-5-14-12(2)16-17(4)13(14)3/h5-6,11H,7-10H2,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJMCZVUKBWFOF-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C=CC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C=C/C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537873.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B7537879.png)

![(2S)-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(4-methoxyphenyl)sulfonylamino]-3-methylbutanamide](/img/structure/B7537915.png)

![4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7537934.png)

![N-(2,5-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537942.png)
![N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537945.png)
![1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537952.png)
![Azepan-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7537955.png)
![N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537963.png)
![1-[(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7537970.png)